2-Biphenylyl Sulfate Potassium Salt, also known as potassium 2-biphenyl sulfate, is a chemical compound characterized by its unique molecular structure and various applications in scientific research. This compound is classified under the category of sulfate salts, which are derived from sulfuric acid and contain sulfate ions. In terms of its chemical classification, it is a derivative of biphenyl, a compound consisting of two phenyl groups connected by a single bond.
The primary source for the synthesis of 2-Biphenylyl Sulfate Potassium Salt involves the sulfonation of biphenyl compounds. This process typically utilizes sulfuric acid to introduce the sulfate group into the biphenyl structure. The resulting product is then neutralized with potassium hydroxide to form the potassium salt. This compound is classified as an organic sulfate and is recognized for its role in biochemical applications.
The synthesis of 2-Biphenylyl Sulfate Potassium Salt can be achieved through several methods:
The molecular formula for 2-Biphenylyl Sulfate Potassium Salt is , with a molecular weight of approximately 294.399 g/mol. The structure consists of two phenyl rings connected by a single bond, with a sulfate group attached to one of the phenyl rings.
[K].[O-]S(=O)(=O)Oc1ccc(cc1)c2ccccc2
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9H,(H,13,14,15);;/i1D,2D,3D,6D,7D;;
2-Biphenylyl Sulfate Potassium Salt can undergo various chemical reactions:
The mechanism of action for 2-Biphenylyl Sulfate Potassium Salt involves its interaction within biological systems:
Research indicates that this compound can induce oxidative stress in cells by altering glutathione levels and promoting reactive oxygen species production.
Property | Value |
---|---|
Molecular Weight | 294.399 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
2-Biphenylyl Sulfate Potassium Salt has several scientific uses:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0